

Physical and chemical properties of 7-Ethoxycoumarin-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Ethoxycoumarin-d5

Cat. No.: B602617

[Get Quote](#)

An In-depth Technical Guide to 7-Ethoxycoumarin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **7-Ethoxycoumarin-d5**, a deuterated analog of 7-Ethoxycoumarin. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in pharmacokinetic and metabolic research. Given the limited availability of specific data for the deuterated form, this guide also includes extensive information on the non-deuterated 7-Ethoxycoumarin for comparative purposes.

Introduction

7-Ethoxycoumarin-d5 is the deuterium-labeled version of 7-Ethoxycoumarin, a synthetic derivative of coumarin.[1][2] It is primarily utilized as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3] The incorporation of five deuterium atoms in the ethoxy group provides a distinct mass difference, enabling precise quantification of its non-deuterated counterpart in biological samples.[2] 7-Ethoxycoumarin itself is a well-established fluorescent probe and a substrate for various cytochrome P450 (CYP450) enzymes, making it a valuable tool in drug metabolism studies.[3][4][5]

Physical and Chemical Properties

The physical and chemical properties of **7-Ethoxycoumarin-d5** are summarized in Table 1. Due to the limited availability of experimental data for the deuterated analog, the properties of the non-deuterated 7-Ethoxycoumarin are provided in Table 2 for reference. The physical properties of deuterated compounds are generally very similar to their non-deuterated counterparts.

Table 1: Physical and Chemical Properties of **7-Ethoxycoumarin-d5**

Property	Value	Source
Chemical Name	7-(Ethoxy-d5)-1-benzopyran-2-one	[2]
Synonyms	7-Ethoxy D5-coumarin, Ethylumbelliferone-d5, 7-(1,1,2,2,2-pentadeuterioethoxy)chromen-2-one	[2]
CAS Number	1189956-39-5	[3][6]
Molecular Formula	C ₁₁ H ₅ D ₅ O ₃	[3][6]
Molecular Weight	195.23 g/mol	[3][6]

Table 2: Physical and Chemical Properties of 7-Ethoxycoumarin

Property	Value	Source
CAS Number	31005-02-4	[4][7][8]
Molecular Formula	C ₁₁ H ₁₀ O ₃	[4][7][8]
Molecular Weight	190.19 g/mol	[7]
Appearance	White to beige crystalline powder	[7][8]
Melting Point	88-90 °C	[4]
Solubility	Soluble in DMSO (>20 mg/mL), 95% ethanol (50 mg/mL), methanol, chloroform, dichloromethane, ethyl acetate, and acetone.[4][5] Sparingly soluble in aqueous buffers.[9]	[4][5][9]
Fluorescence	λ_{ex} 323 nm; λ_{em} 386 nm	[4]
Kovats Retention Index	Standard non-polar: 1754, 1771, 1779; Semi-standard non-polar: 1815, 1829	[7]

Experimental Protocols

Synthesis of 7-Ethoxycoumarin (General Procedure)

This protocol describes a general method for the synthesis of 7-O-alkylumbelliferone derivatives, including 7-Ethoxycoumarin. The synthesis of the deuterated analog would follow a similar procedure, substituting ethyl bromide with a deuterated equivalent (e.g., bromoethane-d₅).

Materials:

- 7-hydroxy-2H-chromen-2-one (umbelliferone)
- Potassium carbonate (K₂CO₃)

- Anhydrous acetone
- Ethyl bromide (or bromoethane-d5 for the deuterated analog)
- Ethyl acetate (EtOAc)
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a 50 mL two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add umbelliferone (1 equivalent), K_2CO_3 (3 equivalents), and 10 mL of anhydrous acetone.
- Heat the mixture under reflux for 15 minutes under a nitrogen atmosphere.
- Cool the mixture to room temperature before the dropwise addition of ethyl bromide (1.5 equivalents).
- Heat the resulting mixture under reflux for another 2-6 hours.
- Quench the reaction with water (10 mL).
- Extract the product with EtOAc (2 x 50 mL) and wash with brine solution.
- Dry the organic layer over Na_2SO_4 and remove the solvent under reduced pressure.
- Purify the residue by column chromatography using a hexane/EtOAc gradient to afford the final product.[\[10\]](#)
- Characterize the derivatives by ^1H NMR, ^{13}C NMR, and mass spectrometry.[\[10\]](#)

In Vitro Metabolism Assay in Hepatocytes

This protocol outlines a general procedure for investigating the metabolism of 7-Ethoxycoumarin in hepatocytes from different species.[\[1\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- Cryopreserved hepatocytes (human, monkey, dog, rat)
- 7-Ethoxycoumarin
- Ice-cold acetonitrile
- 10% acetonitrile/0.1% formic acid

Procedure:

- Incubate 7-Ethoxycoumarin individually with human, monkey, dog, and rat hepatocytes for 2 hours.
- At 0 and 120 minutes, take a 0.6 mL aliquot of the reaction solution and mix it with 0.6 mL of ice-cold acetonitrile to quench the reaction.
- Mix the resulting solution well and centrifuge at 13,000 rpm for 5 minutes at 5 °C.
- Transfer the supernatant to a new tube and dry it overnight using a freeze dryer.
- Reconstitute the residue with 0.6 mL of 10% acetonitrile/0.1% formic acid and centrifuge again.
- Analyze the supernatant for metabolites using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][13]

Analytical Method for 7-Ethoxycoumarin in Biological Matrix (Plasma)

This protocol describes a highly specific and robust LC-MS/MS method for the analysis of 7-Ethoxycoumarin in plasma.[14]

Sample Preparation:

- Spike plasma with 7-Ethoxycoumarin using serial dilution to obtain standards ranging from 0.01 µM to 10.0 µM.

- Pipette 35 μL of each standard and mix with 35 μL of the internal standard (e.g., reserpine, 0.5 μM).

HPLC Conditions:

- Column: Pursuit XRs C18, 150 \times 2 mm id, 5 μm
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Injection Volume: 20 μL
- Gradient Program:
 - 0-5 min: 40% to 85% B
 - 5-5.5 min: Hold at 85% B
 - 5.7-7 min: Return to 40% B
- Flow Rate: 200 $\mu\text{L}/\text{min}$ [\[14\]](#)

MS/MS Parameters:

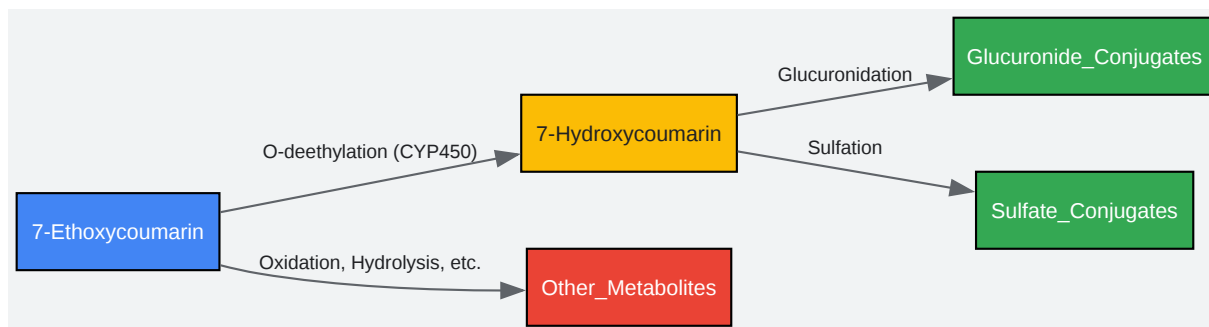
- Optimize the ion trap for 7-Ethoxycoumarin and the internal standard.
- Use the optimized scan parameters in the analytical method.[\[14\]](#)

Metabolism and Signaling Pathways

7-Ethoxycoumarin is extensively metabolized by cytochrome P450 enzymes. The primary metabolic pathways include O-deethylation, followed by glucuronidation and sulfation.[\[1\]](#)[\[15\]](#) Other observed metabolic pathways are oxygenation, oxidative ring-opening, hydrogenation, glutathionation, dehydrogenation, cysteination, glucosidation, methylation, and hydrolysis.[\[11\]](#) [\[12\]](#) Significant species differences in the metabolism of 7-Ethoxycoumarin have been observed.[\[1\]](#)[\[11\]](#) For instance, in human hepatocytes, oxidative ring-opening/oxygenation and hydrolysis are major pathways, while in monkey and rat hepatocytes, 7-hydroxycoumarin

glucuronidation is predominant.[1][12] In dog hepatocytes, major pathways include 7-hydroxycoumarin sulfation, glutathionation, and dehydrogenation.[1][12]

The metabolic pathways of 7-Ethoxycoumarin are visualized in the following diagrams.

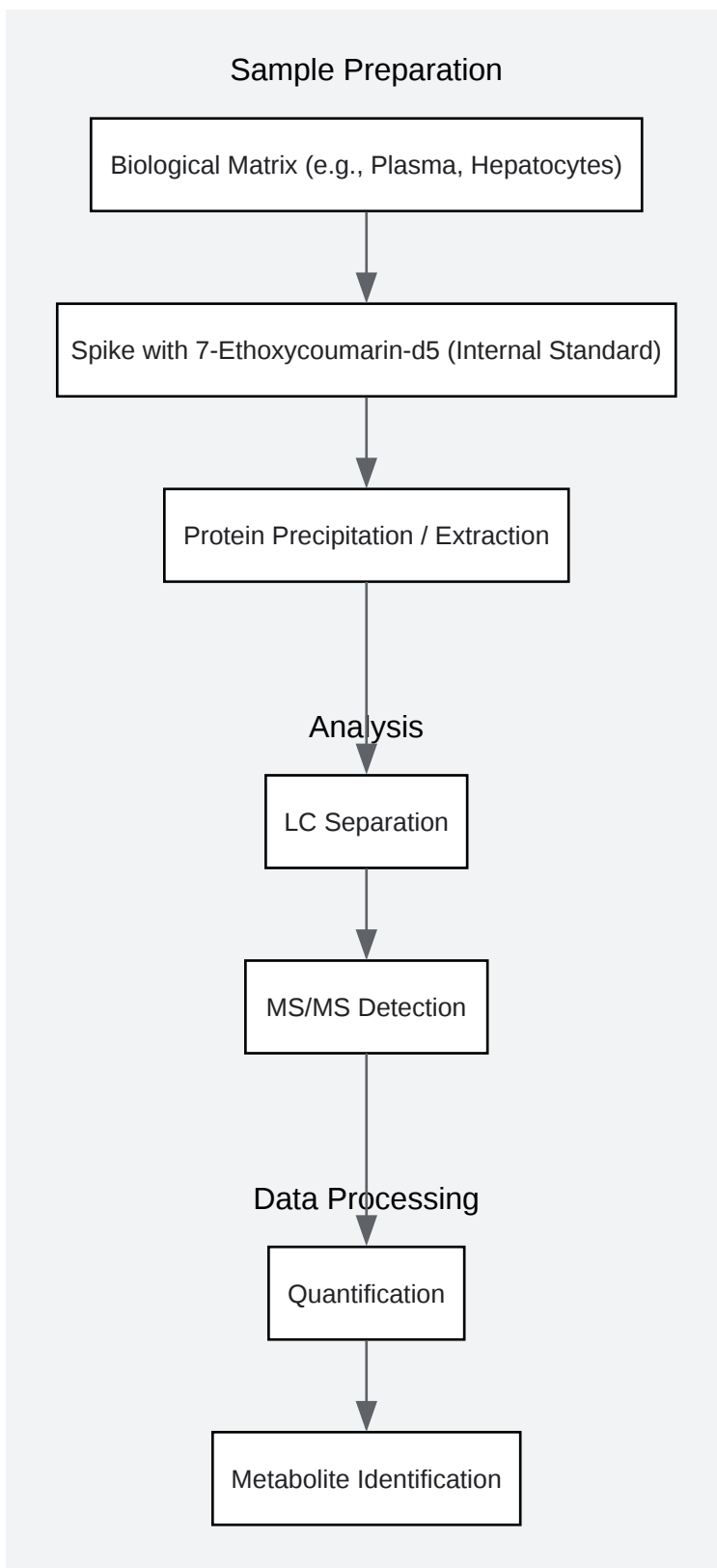


[Click to download full resolution via product page](#)

Caption: Major metabolic pathways of 7-Ethoxycoumarin.

Experimental and Analytical Workflows

The general workflow for the analysis of 7-Ethoxycoumarin and its metabolites in a biological sample is depicted below.



[Click to download full resolution via product page](#)

Caption: General workflow for quantitative analysis.

Conclusion

7-Ethoxycoumarin-d5 is an essential tool for researchers in drug metabolism and pharmacokinetics, serving as a reliable internal standard for the quantification of 7-Ethoxycoumarin. While specific experimental data for the deuterated form is sparse, the well-documented properties and metabolic pathways of the non-deuterated analog provide a strong foundation for its application. This guide offers a comprehensive summary of the available technical information to support its effective use in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ≥99.45% (HPLC), CYP450 substrate, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. 7-Ethoxycoumarin | CAS:31005-02-4 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. scbt.com [scbt.com]
- 7. 7-Ethoxycoumarin | C11H10O3 | CID 35703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. 7-Ethoxycoumarin synthesis - chemicalbook [chemicalbook.com]
- 11. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]

- 14. [agilent.com](https://www.agilent.com) [[agilent.com](https://www.agilent.com)]
- 15. In vivo intestinal metabolism of 7-ethoxycoumarin in the rat: production and distribution of phase I and II metabolites in the isolated, perfused intestinal loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 7-Ethoxycoumarin-d5]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b602617#physical-and-chemical-properties-of-7-ethoxycoumarin-d5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com